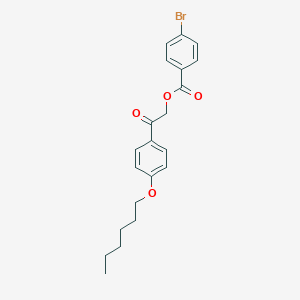![molecular formula C19H17BrN4O2 B274100 3-bromo-N'-[(1Z)-1-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)ethyl]benzohydrazide](/img/structure/B274100.png)
3-bromo-N'-[(1Z)-1-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)ethyl]benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-N'-[(1Z)-1-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)ethyl]benzohydrazide is a chemical compound with potential applications in scientific research. This compound is also known as LFM-A13 and has been studied for its potential as an inhibitor of autophagy, a process of cellular self-digestion that plays a critical role in cellular homeostasis and disease.
Wirkmechanismus
The mechanism of action of 3-bromo-N'-[(1Z)-1-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)ethyl]benzohydrazide involves inhibition of autophagy by blocking the activity of a protein called Beclin-1. Beclin-1 is a key regulator of autophagy, and its inhibition has been shown to impair autophagy and promote cell death in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-N'-[(1Z)-1-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)ethyl]benzohydrazide have been studied in several research studies. In cancer cells, this compound has been shown to inhibit autophagy and promote cell death. In addition, it has been shown to enhance the efficacy of chemotherapy drugs in cancer cells. However, the effects of this compound on normal cells and tissues are not well understood.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-bromo-N'-[(1Z)-1-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)ethyl]benzohydrazide in lab experiments include its potential as an autophagy inhibitor and its ability to enhance the efficacy of chemotherapy drugs in cancer cells. However, the limitations of this compound include its potential toxicity to normal cells and tissues and its limited understanding of its effects on normal physiological processes.
Zukünftige Richtungen
There are several future directions for research on 3-bromo-N'-[(1Z)-1-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)ethyl]benzohydrazide. One direction is to further investigate its potential as an autophagy inhibitor and its effects on normal physiological processes. Another direction is to explore its potential as a therapeutic agent in cancer treatment, either alone or in combination with chemotherapy drugs. Additionally, research could focus on developing more selective and less toxic inhibitors of autophagy for use in scientific research and clinical applications.
Synthesemethoden
The synthesis of 3-bromo-N'-[(1Z)-1-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)ethyl]benzohydrazide has been described in several research studies. One common method involves the reaction of 3-bromo-N'-benzoylbenzohydrazide with 3-methyl-5-oxo-1-phenylpyrazole-4-carbaldehyde in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
3-bromo-N'-[(1Z)-1-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)ethyl]benzohydrazide has been studied for its potential as an autophagy inhibitor in several scientific research applications. Autophagy is a process by which cells degrade and recycle their own components, and it plays a critical role in cellular homeostasis and disease. Dysregulation of autophagy has been implicated in a variety of diseases, including cancer, neurodegenerative disorders, and infectious diseases.
Eigenschaften
Produktname |
3-bromo-N'-[(1Z)-1-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)ethyl]benzohydrazide |
|---|---|
Molekularformel |
C19H17BrN4O2 |
Molekulargewicht |
413.3 g/mol |
IUPAC-Name |
3-bromo-N//'-[(1Z)-1-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)ethyl]benzohydrazide |
InChI |
InChI=1S/C19H17BrN4O2/c1-12(21-22-18(25)14-7-6-8-15(20)11-14)17-13(2)23-24(19(17)26)16-9-4-3-5-10-16/h3-11,21H,1-2H3,(H,22,25)/b17-12- |
InChI-Schlüssel |
YPVDCNGTIPAXOS-ATVHPVEESA-N |
Isomerische SMILES |
CC\1=NN(C(=O)/C1=C(/C)\NNC(=O)C2=CC(=CC=C2)Br)C3=CC=CC=C3 |
SMILES |
CC1=NN(C(=O)C1=C(C)NNC(=O)C2=CC(=CC=C2)Br)C3=CC=CC=C3 |
Kanonische SMILES |
CC1=NN(C(=O)C1=C(C)NNC(=O)C2=CC(=CC=C2)Br)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-phenyl-2-thioxo-5-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1,3-thiazolidin-4-one](/img/structure/B274024.png)
![(6-Bromoimidazo[1,2-a]pyridin-2-yl)(methoxyimino)acetic acid](/img/structure/B274026.png)








![4,11-Di(tert-butyl)-17-(4-methoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B274045.png)


